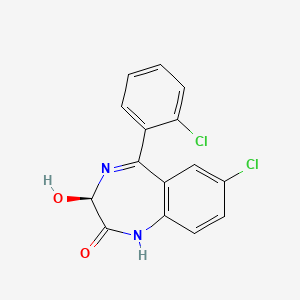

(R)-Lorazepam

説明

Structure

3D Structure

特性

CAS番号 |

91402-80-1 |

|---|---|

分子式 |

C15H10Cl2N2O2 |

分子量 |

321.2 g/mol |

IUPAC名 |

(3R)-7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/t15-/m1/s1 |

InChIキー |

DIWRORZWFLOCLC-OAHLLOKOSA-N |

異性体SMILES |

C1=CC=C(C(=C1)C2=N[C@@H](C(=O)NC3=C2C=C(C=C3)Cl)O)Cl |

正規SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl |

製品の起源 |

United States |

Stereoselective Synthesis and Derivatization of R Lorazepam

Development of Enantioselective Synthetic Methodologies

The synthesis of lorazepam has traditionally yielded a racemic mixture, requiring subsequent resolution to isolate the individual enantiomers. vulcanchem.com However, recent advancements have focused on developing enantioselective methods to directly synthesize the desired (R)-lorazepam, thereby improving efficiency and reducing waste.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org While various chiral auxiliaries like 8-phenylmenthol, trans-2-phenyl-1-cyclohexanol, and oxazolidinones have been successfully employed in asymmetric synthesis, their specific application to produce this compound is an area of ongoing research. wikipedia.org The principle involves attaching a chiral auxiliary to a precursor molecule, performing the key stereocenter-forming reaction, and then removing the auxiliary to yield the enantiomerically enriched product.

Catalytic asymmetric synthesis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. nih.gov For the synthesis of chiral 1,4-benzodiazepines, several catalytic systems have been explored. Rhodium-catalyzed hydrofunctionalization of alkynes and allenes has been shown to produce chiral 3-vinyl-1,4-benzodiazepines with excellent enantioselectivities. nih.govacs.org Another approach involves a formal [4+3] annulation reaction using a combined catalytic system of a chiral N-heterocyclic carbene (NHC), a chiral iridium complex, and an achiral urea (B33335) to synthesize optically pure 1,4-benzodiazepinones. dicp.ac.cn Furthermore, a one-pot enantioselective route to tetrahydro-1,4-benzodiazepin-2-ones has been developed using a quinine-derived urea organocatalyst. chemistryviews.org These methods, while not all directly applied to this compound, demonstrate the potential of catalytic asymmetric synthesis in accessing chiral benzodiazepine (B76468) scaffolds.

| Approach | Key Features | Potential for this compound Synthesis |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereochemistry. wikipedia.org | Potentially applicable, but specific examples for this compound are not extensively documented. |

| Catalytic Asymmetric Synthesis | Use of a substoichiometric amount of a chiral catalyst. nih.gov | High potential, with various methods developed for related chiral benzodiazepines. nih.govacs.orgdicp.ac.cnchemistryviews.org |

Continuous Flow Synthesis for Chiral Lorazepam Production

Continuous flow chemistry has emerged as a powerful tool in pharmaceutical manufacturing, offering advantages such as improved safety, efficiency, and scalability compared to traditional batch processes. mdpi.com

The synthesis of complex molecules like lorazepam often requires multiple chemical transformations. Designing and optimizing these multi-step sequences in a continuous flow setup is a key area of research. rsc.org A novel five-step continuous flow synthesis of lorazepam has been reported, which includes N-acylation, diazepine (B8756704) ring closure, imine N-oxidation, a Polonovski-type rearrangement, and ester hydrolysis. researchgate.net Each step was individually optimized and then integrated into a continuous sequence, with the total residence time for the entire process being 72.5 minutes. researchgate.net This integrated approach allows for the production of the final product without the need for isolation and purification of intermediates, streamlining the manufacturing process. mdpi.com

A critical aspect of pharmaceutical synthesis is the identification and control of impurities. In the context of the continuous flow synthesis of lorazepam, a comprehensive analysis of the purity and byproduct profile was conducted at each step. researchgate.net This detailed impurity profiling allows for the optimization of reaction conditions to maximize the purity of the desired product. researchgate.net By carefully controlling parameters such as temperature, pressure, and residence time, it is possible to minimize the formation of byproducts and achieve a high level of purity in the final active pharmaceutical ingredient. researchgate.netresearchgate.net For instance, in the development of a continuous flow synthesis for lorazepam, this rigorous analysis led to the production of over 99% pure lorazepam. researchgate.net

Advanced Synthetic Transformations for 3-Hydroxy-1,4-Benzodiazepines

The introduction of the hydroxyl group at the 3-position of the 1,4-benzodiazepine (B1214927) ring is a crucial step in the synthesis of lorazepam and related compounds.

Mechanism and Stereoselectivity of 3-Position Acetoxylation

A key transformation in the synthesis of 3-hydroxy-1,4-benzodiazepines is the acetoxylation of the 3-position of the benzodiazepine ring. A new, efficient method for this reaction has been developed, which is catalyzed by iodine in the presence of an oxidant like potassium peroxydisulfate (B1198043). acs.orgacs.orgresearchgate.net

The proposed mechanism for this iodine-catalyzed acetoxylation involves the initial iodination of the 3-position of the 1,4-benzodiazepine ring. acs.orgacs.org This is followed by a rapid substitution of the resulting 3-iodo intermediate with an acetate (B1210297) ion to form the 3-acetoxy derivative. acs.orgacs.org The oxidant then regenerates the iodine catalyst, completing the catalytic cycle. acs.org Attempts to isolate the 3-iodo intermediate have been unsuccessful, suggesting it is a transient species. acs.org

This acetoxylation reaction serves as a precursor step to obtaining the 3-hydroxy functionality, which is achieved through subsequent selective saponification of the 3-acetoxy group. researchgate.net The stereoselectivity of the binding of 3-acetoxy-1,4-benzodiazepine-2-ones to human serum albumin has been investigated, indicating that the stereochemistry at the 3-position influences biological interactions. nih.gov While the acetoxylation method itself as described is not inherently stereoselective, its application in a synthetic route starting from a chiral precursor or followed by chiral resolution would be necessary to obtain this compound.

| Step | Reagents | Key Features |

| Iodine-Catalyzed Acetoxylation | Iodine (catalyst), Potassium Peroxydisulfate (oxidant), Potassium Acetate, Acetic Acid (solvent) | Direct acetoxylation of the 3-position of the 1,4-benzodiazepine ring. acs.orgacs.orgresearchgate.net |

| Saponification | Base (e.g., NaOH) | Selective conversion of the 3-acetoxy group to a 3-hydroxy group. researchgate.net |

Derivatization and Analog Synthesis for Stereochemical Probing

The three-dimensional arrangement of atoms in a chiral molecule, known as its stereochemistry, is fundamental to its pharmacological and toxicological profile. For lorazepam, which possesses a chiral center at the C3 position, understanding the distinct properties of its (R) and (S)-enantiomers is of significant scientific interest. Derivatization, the process of chemically modifying a compound to produce a new one with different properties, is a key strategy for investigating these stereochemical nuances. By converting the hydroxyl group of lorazepam into other functional groups, such as an acetate ester, researchers can probe the stereochemical requirements of its biological targets and develop methods for the separation and analysis of its enantiomers.

Synthesis of Lorazepam Acetate for Stereochemical Studies

The synthesis of lorazepam acetate serves as a critical step in the exploration of lorazepam's stereochemistry. The introduction of the acetyl group at the 3-position can alter the molecule's polarity and its interactions with chiral environments, such as chiral stationary phases in chromatography or the active sites of enzymes. This derivatization facilitates the study of enantioselective phenomena. While lorazepam itself can undergo racemization in aqueous solutions, converting it to its acetate derivative can be a strategic step in controlling or investigating this process. nih.gov

A general and efficient method for the synthesis of 3-acetoxy-1,4-benzodiazepines, including lorazepam acetate, involves a direct acetoxylation reaction at the 3-position of the 1,4-benzodiazepine ring. acs.org This reaction can be catalyzed by iodine in the presence of potassium peroxydisulfate as a stoichiometric oxidant and potassium acetate in an acetic acid solvent at elevated temperatures. acs.org

Another established route to lorazepam acetate proceeds through the Polonovsky rearrangement of the corresponding N-oxide. acs.org The synthesis commences with the appropriate 2-aminobenzophenone (B122507) derivative, which is first reacted with chloroacetyl chloride. jopcr.com The resulting amide undergoes cyclization to form the 1,4-benzodiazepine ring system. jopcr.com Subsequent oxidation of the ring nitrogen to an N-oxide, followed by the Polonovsky rearrangement in the presence of acetic anhydride, yields the 3-acetoxy derivative, lorazepam acetate. acs.org The final step to obtain lorazepam is the selective saponification (hydrolysis) of the acetate group. acs.org

A Chinese patent describes a process for preparing lorazepam that involves the formation of an acetoxyl intermediate. google.com In this method, the ketone precursor is reacted with glacial acetic acid, potassium acetate, potassium persulfate, and iodine to yield the acetoxyl compound (lorazepam acetate). google.com This intermediate is then hydrolyzed to produce lorazepam. google.com

The synthesis of various esters of lorazepam, including the acetate, can also be achieved through direct esterification. This involves reacting lorazepam with the corresponding carboxylic acid (in this case, acetic acid or its activated form like acetyl chloride or acetic anhydride) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). mdpi.com

The resulting lorazepam acetate can then be used for various stereochemical studies. For instance, the differential interaction of the (R)- and (S)-lorazepam acetate enantiomers with chiral selectors is a key principle behind their separation by chiral high-performance liquid chromatography (HPLC) or capillary electrophoresis. scielo.org.mx Furthermore, studying the stereoselective hydrolysis of lorazepam acetate by enzymes can provide insights into the three-dimensional requirements of their active sites. scielo.org.mx It has been reported that esterases in the liver and brain exhibit opposite stereoselectivity for the hydrolysis of oxazepam acetate, a closely related 3-hydroxybenzodiazepine, highlighting the importance of such stereochemical probing. scielo.org.mx

Table 1: Synthesis of Lorazepam Acetate

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 7-chloro-1,3-dihydro-5-(2-chlorophenyl)-2H-1,4-benzodiazepin-2-one | I₂, K₂S₂O₈, KOAc, AcOH, 65-90 °C | 3-acetoxy-7-chloro-1,3-dihydro-5-(2-chlorophenyl)-2H-1,4-benzodiazepin-2-one | acs.org |

| 7-chloro-1,3-dihydro-5-(2-chlorophenyl)-2H-1,4-benzodiazepin-2-one 4N-oxide | Acetic Anhydride (Polonovsky Rearrangement) | 3-acetoxy-7-chloro-1,3-dihydro-5-(2-chlorophenyl)-2H-1,4-benzodiazepin-2-one | acs.org |

| (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone derived ketone base | Glacial acetic acid, potassium acetate, potassium persulfate, iodine | Acetoxyl material of Formula II (Lorazepam Acetate) | google.com |

Stereoselective Metabolic Pathways of R Lorazepam

Enantioselective Glucuronidation of Lorazepam Isomers

The glucuronidation of lorazepam is an enantioselective process, meaning the (R) and (S) isomers are metabolized differently by specific enzymes. researchgate.net This stereoselectivity can be influenced by the presence of other medications. researchgate.net

Characterization of UDP-Glucuronosyltransferase (UGT) Enzyme Selectivity

The primary enzymes responsible for the glucuronidation of lorazepam belong to the UDP-glucuronosyltransferase (UGT) superfamily. nih.gov Research has identified specific UGT enzymes that exhibit selectivity for the (R)-lorazepam enantiomer.

Both the (R) and (S) enantiomers of lorazepam are metabolized by the hepatic enzymes UGT2B4, UGT2B7, and UGT2B15. nih.govresearchgate.net Among these, UGT2B15 is considered to play a significant role in the glucuronidation of both enantiomers. nih.gov Genetic variations in the UGT2B15 gene can impact the clearance of lorazepam. genesight.comgenomind.com For instance, individuals with the UGT2B152/2 genotype have been shown to have a lower systemic clearance of lorazepam compared to those with the wild-type UGT2B151/1 genotype. nih.govresearchgate.net While UGT2B7's role in lorazepam clearance has been investigated, its genetic polymorphisms have not shown a significant impact on the systemic clearance of lorazepam. drugbank.com

In addition to the hepatic enzymes, this compound is also metabolized by extrahepatic UGT enzymes, specifically UGT1A7 and UGT1A10. researchgate.netnih.govresearchgate.net This distinguishes the metabolic pathway of the (R)-enantiomer from the (S)-enantiomer, which is not metabolized by these extrahepatic enzymes. researchgate.netnih.gov

Comparative Reaction Kinetics of (R)- and (S)-Lorazepam Glucuronidation

The kinetics of glucuronidation differ between the (R) and (S) enantiomers of lorazepam, highlighting the stereoselective nature of their metabolism.

Studies utilizing human liver microsomes have determined the apparent Michaelis-Menten parameters for this compound glucuronidation. The mean K_m value for this compound is approximately 29 ± 8.9 µM, and the mean V_max value is 7.4 ± 1.9 pmol/min/mg. nih.gov For comparison, the mean K_m and V_max values for (S)-lorazepam are 36 ± 10 µM and 10 ± 3.8 pmol/min/mg, respectively. nih.govresearchgate.net

| Enantiomer | Mean K_m (µM) | Mean V_max (pmol/min/mg) |

|---|---|---|

| This compound | 29 ± 8.9 | 7.4 ± 1.9 |

| (S)-Lorazepam | 36 ± 10 | 10 ± 3.8 |

Despite the differences in their kinetic parameters, the microsomal intrinsic clearances for (R)- and (S)-lorazepam have been found to be not significantly different. nih.gov This suggests that the in vivo clearances of the two enantiomers are likely to be similar. nih.govresearchgate.net

Identification of Non-Oxidative Metabolic Routes for this compound

The metabolism of this compound is distinguished by its reliance on non-oxidative pathways, a characteristic that sets it apart from many other benzodiazepines that undergo Phase I oxidative reactions. clinpgx.org The primary metabolic route for lorazepam is direct conjugation with glucuronic acid. nih.govwikipedia.orgdroracle.ai This process, known as glucuronidation, is a Phase II metabolic reaction that does not involve hepatic oxidation by cytochrome P450 enzymes. wikipedia.orgnih.gov This direct conjugation pathway means that the clearance of lorazepam is less likely to be affected by impaired liver function compared to drugs that require oxidation. wikipedia.orgdroracle.aidroracle.ai The molecule is rapidly conjugated at its 3-hydroxy group to form lorazepam glucuronide, which is then excreted in the urine. wikipedia.org

Biochemical Pathways Leading to Inactive Metabolite Formation

The inactivation of this compound is predominantly achieved through a single biochemical pathway: glucuronidation. nih.govnih.gov This conjugation reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govnih.gov These enzymes facilitate the transfer of a glucuronic acid moiety from the co-substrate UDP-glucuronic acid to the 3-hydroxy group of the this compound molecule. The resulting conjugate, this compound glucuronide, is pharmacologically inactive. wikipedia.orgnih.gov This transformation significantly increases the water solubility of the compound, which aids in its elimination from the body, primarily via the kidneys. wikipedia.orgdrugbank.com

Research into the stereoselective metabolism of lorazepam has identified the specific UGT isoforms responsible for the glucuronidation of the (R)-enantiomer. Studies using human liver microsomes (HLMs) and recombinant human UGT enzymes have shown that this compound is metabolized by UGT2B4, UGT2B7, and UGT2B15. nih.govresearchgate.netresearchgate.net Furthermore, this compound is also metabolized by the extrahepatic enzymes UGT1A7 and UGT1A10. nih.govresearchgate.netresearchgate.net Among these, UGT2B15 is considered to play a significant role in the glucuronidation of this compound. nih.govresearchgate.net

Kinetic studies have quantified the efficiency of this metabolic process. In human liver microsomes, the glucuronidation of this compound follows Michaelis-Menten kinetics.

Table 1: Kinetic Parameters for this compound Glucuronidation by Human Liver Microsomes Data represents mean values from studies on human liver microsomes. nih.gov

| Enantiomer | Mean Km (µM) | Mean Vmax (pmol/min·mg) |

|---|

The specific UGT enzymes involved in this key metabolic pathway are summarized below.

Table 2: Human UGT Enzymes Involved in the Glucuronidation of this compound

| UGT Isoform | Location | Role in this compound Metabolism |

|---|---|---|

| UGT2B4 | Hepatic | Metabolizes this compound nih.govresearchgate.net |

| UGT2B7 | Hepatic | Metabolizes this compound nih.govresearchgate.net |

| UGT2B15 | Hepatic | Plays an important role in the glucuronidation of this compound nih.govresearchgate.net |

| UGT1A7 | Extrahepatic | Metabolizes this compound nih.govresearchgate.net |

While glucuronidation is the principal mechanism of inactivation, accounting for the vast majority of lorazepam clearance, other minor metabolites have been identified. nih.govresearchgate.net These include hydroxylorazepam, a quinazolinone derivative, and a quinazoline carboxylic acid; however, they are considered quantitatively insignificant in humans. researchgate.net The formation of the inactive lorazepam glucuronide is the definitive step in the metabolic clearance of this compound. nih.govresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (S)-Lorazepam |

| Lorazepam |

| Lorazepam glucuronide |

| UDP-glucuronic acid |

| Hydroxylorazepam |

| Quinazolinone |

Analytical Methodologies for Stereoisomeric Analysis of Lorazepam

Chiral Separation Techniques for Enantiomer Resolution

The separation of lorazepam enantiomers presents a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. To overcome this, chiral separation techniques create a temporary diastereomeric interaction with a chiral selector, leading to differential retention or migration times for the (R) and (S) enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of lorazepam. nih.gov This method relies on the use of a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers as they pass through the column. eijppr.com

The choice of the chiral stationary phase is crucial for achieving successful enantiomeric resolution. For lorazepam, polysaccharide-based and cyclodextrin-based CSPs have demonstrated considerable utility. chromatographyonline.comnih.gov Beta-cyclodextrin (B164692) (β-CD) derivatives, in particular, have been extensively investigated and proven effective for this purpose. nih.govresearchgate.netnih.gov These CSPs consist of β-cyclodextrin molecules, which have a toroidal shape with a hydrophobic inner cavity and a hydrophilic outer surface, chemically bonded to a silica (B1680970) support. oup.com

The chiral recognition mechanism involves the formation of transient inclusion complexes between the lorazepam enantiomers and the β-cyclodextrin cavity. The stereoselectivity of this interaction is influenced by factors such as the size and shape of the analyte, as well as secondary interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the substituents on the lorazepam molecule and the hydroxyl groups on the rim of the cyclodextrin (B1172386). nih.gov The optimization of these stationary phases often involves modifying the cyclodextrin with various functional groups to enhance enantioselectivity. oup.com

Table 1: Chiral Stationary Phases Used for Lorazepam Enantioseparation

| Chiral Stationary Phase | Base Material | Reported Application | Reference |

| Beta-cyclodextrin derivative immobilized on silica gel | Silica | Enantiomeric separation of lorazepam in plasma | nih.gov, researchgate.net |

| Beta-cyclodextrin derivatized bonded phase | Silica | Study of temperature effects on enantiomer separation | nih.gov |

| Chiralcel-OD-R® | Cellulose-based | General chiral separation of benzodiazepines | scielo.org.mx |

| Chiral-AGP® | Protein-based | General chiral separation of benzodiazepines | scielo.org.mxresearchgate.net |

The separation of lorazepam enantiomers is typically achieved under reversed-phase chromatographic conditions. nih.govresearchgate.netnih.gov This involves using a nonpolar stationary phase (the chiral column) and a polar mobile phase. The composition of the mobile phase, including the type and proportion of organic modifier (e.g., acetonitrile (B52724), methanol), pH, and buffer concentration, plays a critical role in optimizing the separation. sielc.comsielc.com

Studies have shown that a good resolution of lorazepam enantiomers can be obtained on a beta-cyclodextrin derivative column under reversed-phase conditions. nih.govresearchgate.net The temperature of the column is another critical parameter that can significantly affect the enantioseparation. Research has demonstrated that lower temperatures can improve the resolution of lorazepam enantiomers on a β-CD derivatized column, with peak coalescence being observed at higher temperatures. nih.gov This suggests that the separation is an enthalpy-controlled process. nih.gov

Table 2: Exemplary Reversed-Phase HPLC Conditions for Lorazepam Enantioseparation

| Parameter | Condition | Reference |

| Column | Beta-cyclodextrin derivative immobilized silica gel | nih.gov, researchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | researchgate.net |

| Flow Rate | Typically 0.5 - 1.0 mL/min | researchgate.net |

| Temperature | Controlled, often at lower temperatures (e.g., 15°C) for better resolution | researchgate.netnih.gov |

| Detection | UV, Circular Dichroism (CD) | nih.gov, researchgate.net |

Capillary electrophoresis (CE) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as high efficiency, low sample and reagent consumption, and rapid method development. scielo.org.mx For the chiral resolution of neutral compounds like lorazepam, a chiral selector must be added to the background electrolyte. scielo.org.mx

Sulfated cyclodextrins, such as heptakis-6-sulfato-β-cyclodextrin (HSβCD), have been successfully employed as chiral selectors for the enantiomeric resolution of lorazepam and other 3-chiral-1,4-benzodiazepines. scielo.org.mx The negatively charged sulfate (B86663) groups on the cyclodextrin provide the necessary charge for electrophoretic mobility, and the interaction between the cyclodextrin and the lorazepam enantiomers leads to the formation of diastereomeric complexes with different mobilities, enabling their separation. scielo.org.mx The degree of resolution is influenced by the type and concentration of the chiral selector, the pH of the buffer, and the applied voltage. scielo.org.mx

Chiral High-Performance Liquid Chromatography (HPLC)

Advanced Detection and Quantitation Methods in Stereoisomeric Analysis

Following the chromatographic or electrophoretic separation of the lorazepam enantiomers, sensitive and selective detection methods are required for their accurate quantitation.

Standard UV detection is commonly used in conjunction with chiral HPLC and CE for the quantitation of lorazepam. nih.govresearchgate.net However, UV detection alone cannot differentiate between enantiomers as they have identical UV spectra. researchgate.net

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is an inherently chiroptical technique. nih.gov Enantiomers exhibit equal and opposite CD signals, making CD detection a highly specific method for the identification and quantification of stereoisomers. researchgate.netchromatographytoday.com

The integration of a CD detector in-line with a chiral HPLC system provides a significant advantage for the analysis of (R)-Lorazepam. nih.govresearchgate.net While the UV chromatogram shows peaks for both enantiomers, the CD chromatogram will display a positive peak for one enantiomer and a negative peak for the other, allowing for unambiguous peak assignment and confirmation of enantiomeric purity. researchgate.net This chiroptical detection is particularly useful for pharmacokinetic studies of chiral drugs. nih.govresearchgate.net

Table 3: Comparison of Detection Methods for Lorazepam Enantiomers

| Detection Method | Principle | Advantages for Chiral Analysis | Limitations | Reference |

| UV Spectroscopy | Measures the absorption of ultraviolet light. | Widely available, provides quantitative information. | Cannot distinguish between enantiomers. | nih.gov, researchgate.net |

| Circular Dichroism (CD) | Measures the differential absorption of circularly polarized light. | Directly distinguishes between enantiomers (positive/negative peaks), provides structural information, high specificity. | Lower sensitivity compared to UV for some compounds. | nih.gov, researchgate.netresearchgate.net |

Quantitative Assay Development using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enantiomers

The development of a quantitative assay for lorazepam enantiomers, including this compound, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and specificity, making it the preferred method for bioanalytical studies. sciex.com An enantioselective assay allows for the separation and quantification of the individual enantiomers from biological samples such as plasma and urine. nih.govresearchgate.net

The chromatographic separation is the cornerstone of the assay, typically achieved using a chiral stationary phase (CSP). Chiral columns, such as those based on cyclodextrin derivatives immobilized on silica gel, have demonstrated effective resolution of lorazepam enantiomers under reversed-phase conditions. researchgate.netnih.gov For instance, a Chiralcel OD-R column has been successfully used for the determination of lorazepam enantiomers in plasma and urine. researchgate.net The mobile phase composition is optimized to achieve baseline separation of the (R)- and (S)-enantiomers. A common mobile phase might consist of an aqueous component with an organic modifier like acetonitrile or methanol. sciex.comresearchgate.net

Following chromatographic separation, detection and quantification are performed using a tandem mass spectrometer. The instrument is typically operated in the positive ion mode with an electrospray ionization (ESI) source. sciex.comresearchgate.net Quantification is achieved through Multiple Reaction Monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. researchgate.net For lorazepam, specific m/z transitions are selected to ensure that the detection is highly specific and free from matrix interferences. researchgate.net The use of a deuterated internal standard, such as Lorazepam-d4, can account for matrix effects and variations in instrument response. nih.gov

Method Validation for Stereoselective Quantitative Research

A developed stereoselective method must undergo rigorous validation to ensure its reliability for quantitative research, in accordance with guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). medipol.edu.traustinpublishinggroup.com Validation establishes the performance characteristics of the method, including linearity, precision, and sensitivity, specifically for the enantiomer of interest, this compound.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the quantification of lorazepam enantiomers, calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear relationship is typically demonstrated by a correlation coefficient (r²) value of ≥0.99. mdpi.com One validated LC-MS/MS method for lorazepam enantiomers demonstrated linearity over a concentration range of 0.2–20 ng/mL for each enantiomer in plasma and 0.2–15 ng/mL in urine. nih.govresearchgate.net Another study established a linear range of 1-100 ng/mL in human plasma. researchgate.net

Precision: The precision of the assay is determined by the repeatability (intra-assay precision) and intermediate precision (inter-assay precision) of the results. It is typically expressed as the relative standard deviation (RSD%) or coefficient of variation (CV%). For the stereoselective analysis of lorazepam, the coefficients of variation for both intra- and inter-assay precision should ideally be less than 15%. nih.govresearchgate.net Validation studies have shown that precision for lorazepam quantification can be achieved with a %CV of less than 14%. nih.gov

Sensitivity: The sensitivity of the method is defined by the Limit of Detection (LOD) and the Lower Limit of Quantitation (LLOQ). The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. For the sensitive detection of this compound, LLOQ values are crucial, especially in pharmacokinetic studies where concentrations can be very low. A validated method for lorazepam enantiomers established an LLOQ of 0.2 ng/mL in both plasma and urine. nih.gov Another high-performance liquid chromatography (HPLC) method reported an LLOQ of 2.86 ng/mL for lorazepam in plasma. medipol.edu.tr

Table 1: Method Validation Parameters for this compound Quantification

| Parameter | Matrix | Value | Reference |

|---|---|---|---|

| Linearity Range | Plasma | 0.2 - 20 ng/mL | nih.govresearchgate.net |

| Urine | 0.2 - 15 ng/mL | nih.govresearchgate.net | |

| Human Plasma | 1 - 100 ng/mL | researchgate.net | |

| Correlation Coefficient (r²) | Human Urine | ≥0.99 | mdpi.com |

| Precision (%CV) | Human Plasma | < 14% | nih.gov |

| Plasma & Urine | < 15% | nih.govresearchgate.net | |

| Lower Limit of Quantitation (LLOQ) | Plasma & Urine | 0.2 ng/mL | nih.gov |

| Plasma | 2.86 ng/mL | medipol.edu.tr |

Sample Preparation Techniques for Enantiomer Isolation and Analysis

Effective sample preparation is a critical step to isolate the enantiomers of interest from complex biological matrices like blood, plasma, or urine, remove potential interferences, and concentrate the analyte before analysis. nih.gov The choice of technique depends on the nature of the sample and the sensitivity required for the assay.

Liquid-Liquid Extraction (LLE): LLE is a conventional method used to purify and concentrate samples. nih.gov It involves the partitioning of the analyte between the aqueous biological sample and an immiscible organic solvent. The selection of the organic solvent is crucial for achieving high extraction efficiency for this compound. After extraction, the organic layer is typically evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system. nih.gov

Solid-Phase Extraction (SPE): SPE is a widely used technique that offers cleaner extracts and higher recovery compared to LLE. nih.gov The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while impurities are washed away. The retained analyte is then eluted with a small volume of an appropriate solvent. nih.gov For lorazepam, C18 or polymeric cartridges can be utilized for extraction from plasma or urine. medipol.edu.tr The eluate is then evaporated and reconstituted before analysis. This technique is highly amenable to automation, allowing for high-throughput sample processing. nih.gov

Protein Precipitation: For plasma or serum samples, protein precipitation is a simple and rapid method to remove proteins that can interfere with the analysis and damage the chromatographic column. researchgate.net This is typically achieved by adding a water-miscible organic solvent, such as acetonitrile, to the plasma sample. researchgate.netnih.gov After centrifugation to pellet the precipitated proteins, the supernatant containing the analyte can be directly injected or further processed. While fast, this method may result in less clean extracts compared to SPE and can sometimes lead to matrix effects in the MS source. researchgate.net

Molecular and Biochemical Interactions of R Lorazepam Enantiomer

Stereoselective Binding to Ligand-Gated Ion Channels

The primary mechanism of action for benzodiazepines involves their interaction with ligand-gated ion channels, most notably the gamma-aminobutyric acid type A (GABA-A) receptors. The stereochemical configuration of lorazepam plays a pivotal role in the affinity and nature of this binding.

Interactions with Gamma-Aminobutyric Acid Type A (GABA-A) Receptors

The GABA-A receptor, a pentameric ligand-gated ion channel, is the principal inhibitory neurotransmitter receptor in the central nervous system. Lorazepam, like other benzodiazepines, binds to a specific site on this receptor, allosterically modulating its function.

Lorazepam binds to the interface between the α1 and γ2 subunits of the GABA-A receptor. clinpgx.org While research specifically quantifying the binding affinity of the (R)-lorazepam enantiomer is limited, studies on other chiral benzodiazepines provide strong evidence for stereoselectivity. For certain benzodiazepine (B76468) derivatives, the (R)-enantiomers have demonstrated a significant loss of binding affinity for GABA-A receptors compared to their (S)-counterparts. nih.gov This suggests that the spatial arrangement of substituents in the (R)-configuration may result in a less favorable interaction with the binding pocket on the GABA-A receptor. It is generally observed that the S-enantiomers of benzodiazepines are the more pharmacologically active form. researchgate.net

Table 1: Inferred Stereoselective Affinity of Lorazepam Enantiomers for GABA-A Receptors

| Enantiomer | Relative Binding Affinity to GABA-A Receptor |

| This compound | Lower |

| (S)-Lorazepam | Higher |

Note: This table is based on general findings for chiral benzodiazepines and the established higher pharmacological activity of the S-enantiomer.

Benzodiazepines are positive allosteric modulators of the GABA-A receptor, meaning they enhance the effect of the endogenous ligand, GABA. wikipedia.org This modulation leads to an increased frequency of chloride ion channel opening, resulting in hyperpolarization of the neuron and a reduction in its excitability. researchgate.netdrugbank.com The stereochemistry of lorazepam influences its efficacy as a modulator. Given the likely lower binding affinity of this compound for the GABA-A receptor, its capacity to positively modulate chloride ion conductance is presumed to be significantly reduced compared to the (S)-enantiomer. The precise quantitative impact of the pure (R)-enantiomer on chloride ion flux remains an area for further detailed investigation.

Stereoselective Binding to Peripheral Benzodiazepine Receptors (PBR/TSPO)

Beyond the central nervous system, benzodiazepines also interact with peripheral benzodiazepine receptors (PBR), now more commonly known as the translocator protein (TSPO). clinpgx.org TSPO is located on the outer mitochondrial membrane and is involved in various cellular processes. nih.gov Research indicates that lorazepam acts as a TSPO antagonist. researchgate.net

Stereoselective Interactions with Plasma Proteins

The binding of drugs to plasma proteins is a critical determinant of their pharmacokinetic properties, influencing their distribution, metabolism, and excretion.

Binding Characteristics to Human Serum Albumin

Human serum albumin (HSA) is the most abundant protein in blood plasma and binds to a wide variety of drugs. plos.org The interaction of lorazepam with HSA is stereoselective. Studies have shown that the (S)-enantiomer of lorazepam acetate (B1210297) exhibits considerably enhanced binding to HSA, particularly in the presence of (+)-(S)-ibuprofen. nih.gov This suggests a cooperative allosteric interaction between different binding sites on the albumin molecule. nih.govnih.gov

While specific binding constants for this compound to HSA are not extensively documented, the preferential binding of the (S)-enantiomer implies that this compound has a lower affinity for HSA. This difference in plasma protein binding could lead to variations in the free fraction of the drug in the plasma, potentially influencing its pharmacological activity and disposition.

Table 2: Inferred Stereoselective Binding of Lorazepam Enantiomers to Human Serum Albumin (HSA)

| Enantiomer | Relative Binding Affinity to HSA |

| This compound | Lower |

| (S)-Lorazepam | Higher |

Note: This table is based on the observed enhanced binding of the (S)-enantiomer of lorazepam acetate.

Computational Chemistry and Molecular Modeling of this compound Binding

Computational chemistry and molecular modeling have become indispensable tools for understanding the stereospecific interactions of chiral drugs like lorazepam with their biological targets. These computational approaches provide insights at an atomic level, helping to elucidate why one enantiomer may exhibit different activity from the other. For lorazepam, which possesses a chiral center at the C3 position of the diazepine (B8756704) ring, these studies focus on how the (R) and (S) configurations influence the molecule's three-dimensional shape and its binding to the γ-aminobutyric acid type A (GABAA) receptor.

Conformational Analysis of Lorazepam Stereoisomers

High-level quantum-chemical models, particularly Density Functional Theory (DFT), are employed to perform comprehensive conformational analyses. rsc.org Methods like B3LYP and M06-2X are used for geometry optimization to find the most stable conformations of the (R) and (S) enantiomers. rsc.org These studies investigate the puckering of the seven-membered diazepine ring and the relative orientations of the phenyl and chlorophenyl substituents.

The analysis reveals that the diazepine ring can exist in various boat and twist-boat conformations. The specific chirality at C3 influences the preferred puckering of this ring, which in turn affects the positions of the key pharmacophoric groups. For instance, the orientation of the C3-hydroxyl group in the (R)-enantiomer versus the (S)-enantiomer leads to distinct intramolecular hydrogen bonding possibilities and steric profiles. These subtle differences in shape and electrostatic potential are hypothesized to be the foundation of their differential biological activities.

Computational studies have also explored the mechanism of racemization for 1,4-benzodiazepines like lorazepam, which have a hydroxyl group at the C3 stereocenter. rsc.org This research suggests a ring-chain tautomerism mechanism, where an intramolecular proton transfer from the C3-hydroxyl group to the imine nitrogen initiates the opening of the diazepine ring to form an achiral aldehyde intermediate. rsc.org The subsequent ring closure can result in the inverted configuration at the C3 position. rsc.org Understanding the energy barriers associated with this process is crucial, as the configurational stability of the enantiomers is directly related to their distinct pharmacological profiles. researchgate.net

| Method | Purpose | Typical Software/Theory Level | Key Findings for Lorazepam Stereoisomers |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometry Optimization, Energy Calculations, Spectroscopic Prediction | Gaussian (B3LYP, M05-2X, M06-2X functionals with basis sets like 6-311++G(d,p)) | Identifies stable conformers and predicts vibrational spectra to validate the computational model against experimental data. mdpi.com Determines the energy barrier for racemization via ring-chain tautomerism. rsc.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of Intramolecular Interactions | AIMAll | Examines intramolecular hydrogen bonds and other non-covalent interactions that stabilize specific conformations of the (R) and (S) enantiomers. mdpi.com |

| Molecular Dynamics (MD) Simulations | Exploring Conformational Flexibility in Solution | AMBER, GROMACS | Simulates the dynamic behavior of each enantiomer in a solvent (e.g., water) to understand their flexibility and accessible conformations over time. |

Prediction of Enantioselective Binding Interactions

Following conformational analysis, molecular docking and other simulation techniques are used to predict how each lorazepam enantiomer interacts with the benzodiazepine binding site on the GABAA receptor. This binding site is located at the interface between the α and γ subunits of the receptor complex. nih.gov

Computational docking studies place the low-energy conformers of (R)- and (S)-lorazepam into a model of the GABAA receptor's binding pocket. These models can be built using homology modeling, based on the crystal structures of related proteins, such as the human β3-homopentameric GABAA receptor. nih.gov The primary goal is to identify the most favorable binding pose for each enantiomer and to calculate a binding affinity score, which estimates the strength of the interaction.

Research into other chiral benzodiazepines has shown that the configuration of a substituent on the diazepine ring is crucial for determining the binding mode. nih.gov For example, a methyl group in the R configuration can lead to a preference for a specific binding orientation, whereas the S configuration may not bind effectively in the same manner. nih.gov By analogy, the stereochemistry of the C3-hydroxyl group in lorazepam is predicted to be a critical factor for enantioselective recognition by the receptor.

The predictions suggest that the binding pocket of the GABAA receptor contains specific amino acid residues that can form hydrogen bonds, and hydrophobic pockets that accommodate the aromatic rings of lorazepam. The enantioselective binding arises from the different abilities of the (R) and (S) enantiomers to simultaneously optimize these interactions. For instance, the hydroxyl group of this compound might be perfectly positioned to form a hydrogen bond with a specific residue (e.g., a histidine or tyrosine) in the binding site, while the hydroxyl group of (S)-lorazepam in its lowest energy conformation may be unable to form the same stabilizing interaction without incurring a significant energetic penalty. This difference in interaction quality is believed to underlie the observed enantioselectivity in biological systems. nih.gov

| Interaction Type | Key Receptor Residues (Hypothetical) | Predicted Interaction with this compound | Predicted Interaction with (S)-Lorazepam | Reference Principle |

|---|---|---|---|---|

| Hydrogen Bonding | α1-His101, α1-Tyr209 | Strong hydrogen bond formation between the C3-hydroxyl group and a key acceptor/donor residue, stabilizing the binding pose. | Steric hindrance or improper orientation of the C3-hydroxyl group may lead to a weaker or absent hydrogen bond. | nih.gov |

| Hydrophobic Interactions | α1-Tyr159, α1-Phe77, γ2-Phe77 | Optimal positioning of the 2'-chlorophenyl ring in a hydrophobic sub-pocket. | Slightly altered positioning of the 2'-chlorophenyl ring due to the C3 configuration, potentially leading to less favorable van der Waals contacts. | nih.gov |

| π-π Stacking | γ2-Tyr58 | Favorable stacking interaction between the phenyl ring fused to the diazepine core and an aromatic residue. | Similar stacking interaction is likely, but the overall binding energy may be lower due to deficits in other interactions. | nih.gov |

| Binding Affinity (Predicted) | N/A | Higher predicted binding affinity (lower binding energy score). | Lower predicted binding affinity (higher binding energy score). | nih.gov |

Stereochemical Instability and Racemization of Lorazepam

Characterization of Bidirectional Chiral Inversion Mechanisms

The chiral inversion of Lorazepam is characterized as a bidirectional process, meaning that the (R)-enantiomer can convert into the (S)-enantiomer, and vice versa, until a racemic mixture (a 1:1 ratio of both enantiomers) is formed. nih.govwikipedia.org This racemization is a notable characteristic of 3-hydroxy-benzodiazepines, including oxazepam and temazepam. wikipedia.orgnih.gov

The primary mechanism responsible for this chiral inversion in vitro is believed to be a keto-enol tautomerization. nih.gov In this process, the chiral ketone at the C3 position undergoes a chemical equilibrium to form a planar, achiral enol intermediate. wikipedia.org Protonation of this intermediate can occur from either side of the planar molecule with equal probability, leading to the formation of either the (R)- or (S)-enantiomer. This process results in the racemization of a solution that initially contained a pure single enantiomer. wikipedia.org This inversion is observed to occur in aqueous solutions. nih.gov

Factors such as temperature can influence the rate of this inversion. researchgate.net While this racemization is well-documented in vitro, its occurrence in vivo has been a subject of discussion. Some research suggests that the chiral inversion of related benzodiazepines like oxazepam may not occur in vivo because the enantiomers are transported by plasma proteins such as albumin. nih.gov The differential binding affinity of each enantiomer to these proteins may stabilize their respective three-dimensional structures, thereby inhibiting the tautomerization process and retarding racemization. nih.gov

Methodological Considerations for Research Involving Racemizing Chiral Compounds

The inherent tendency of Lorazepam to racemize presents significant challenges for research, particularly for analytical methods designed to separate and quantify the individual (R) and (S) enantiomers. researchgate.net Therefore, specific methodological considerations are essential to ensure accurate and reliable results. wikipedia.orgresearchgate.net

A primary challenge is the potential for on-column racemization during chiral chromatography, the most common technique for separating enantiomers. researchgate.net Studies using High-Performance Liquid Chromatography (HPLC) with a beta-cyclodextrin (B164692) derivatized chiral stationary phase have demonstrated that temperature is a critical parameter. At column temperatures above 13°C, the separation of (R)- and (S)-Lorazepam enantiomers is compromised due to rapid interconversion on the column. researchgate.net This leads to a phenomenon known as peak coalescence, where the two distinct peaks for the enantiomers merge into a broad plateau, making accurate quantification impossible. researchgate.net

To overcome this, the primary methodological adaptation is the control of temperature during analysis. By reducing the column temperature to 13°C or lower, the rate of chiral inversion is sufficiently slowed, allowing for the successful resolution and determination of the enantiomeric composition of both Lorazepam and the related compound Oxazepam. researchgate.net This demonstrates that enthalpy controls the separation process. researchgate.net

The stability of the individual enantiomers in the drug substance and final product must be thoroughly investigated. canada.ca This includes assessing the stability towards racemization under various storage and stress conditions (e.g., changes in pH and temperature). canada.ca Validated enantioselective analytical methods, such as chiral HPLC with UV or circular dichroism (CD) detection, are required to monitor the enantiomeric purity throughout the drug development process and during stability studies. researchgate.netcanada.canih.gov Such methods are crucial for pharmacokinetic studies of chiral drugs to accurately determine the composition of stereoisomers in biological fluids like plasma. researchgate.net

| Column Temperature | Chromatographic Observation | Implication for Analysis |

|---|---|---|

| > 13°C | Peak coalescence observed; two enantiomer peaks merge into a plateau. researchgate.net | Inaccurate or impossible to quantify individual (R)- and (S)-enantiomers due to rapid on-column racemization. researchgate.net |

| ≤ 13°C | Good resolution of enantiomer peaks is achieved. researchgate.net | Allows for the accurate determination of the enantiomeric composition of Lorazepam. researchgate.net |

Future Directions in R Lorazepam Stereochemistry Research

In Vitro and Ex Vivo Systems for Deeper Stereoselective Investigations

Future research into the stereochemistry of (R)-Lorazepam will increasingly rely on sophisticated in vitro and ex vivo models to dissect its unique metabolic and binding profiles. These systems offer controlled environments to explore the nuanced interactions of the (R)-enantiomer without the complexities of a full biological system.

Detailed investigations have characterized the glucuronidation of lorazepam's enantiomers, which is the primary clearance pathway in humans. researchgate.net In vitro studies using human liver microsomes (HLM) and panels of recombinant human UDP-glucuronosyltransferase (UGT) enzymes have been instrumental. Such studies show that while both (R)- and (S)-lorazepam are metabolized by UGT2B4, 2B7, and 2B15, this compound is also a substrate for the extra-hepatic enzymes UGT1A7 and 1A10. researchgate.net This highlights a clear stereoselective metabolic pathway that can be explored further. Based on in vitro clearances, UGT2B15 is considered to play a significant role in the glucuronidation of both enantiomers. researchgate.net

The kinetic parameters for the glucuronidation of this compound by HLM have been determined, providing a baseline for comparative studies.

Table 1: Microsomal Glucuronidation Kinetics of Lorazepam Enantiomers

| Enantiomer | Mean Km (μM) | Mean Vmax (pmol/min/mg) |

|---|---|---|

| This compound | 29 ± 8.9 | 7.4 ± 1.9 |

| (S)-Lorazepam | 36 ± 10 | 10 ± 3.8 |

Data sourced from a study on the glucuronidation of R- and S-Lorazepam. researchgate.net

Ex vivo systems are also crucial, particularly for investigating plasma protein binding. Studies using plasma samples from healthy subjects have assessed the ex vivo unbound fractions (f(u)) of lorazepam. nih.gov These investigations have revealed that a decline in plasma albumin concentration, which can be associated with aging, is correlated with an increased unbound fraction of lorazepam. nih.govresearchgate.net Future studies can leverage these ex vivo models to specifically determine if this compound has a different protein binding affinity or unbound fraction compared to its S-counterpart under various physiological and pathological conditions.

Advances in Computational Approaches for Predicting Stereochemical Behavior

Computational modeling is becoming an indispensable tool in drug discovery and development, offering predictive insights that can guide laboratory research. For this compound, advanced computational approaches are poised to provide a deeper understanding of its stereochemical behavior at a molecular level.

Molecular dynamics (MD) simulations represent a powerful tool for studying the dynamic behavior of the this compound molecule. univ-biskra.dz These simulations can model its flexibility and interactions with biological targets, such as specific subunits of the GABA-A receptor, or with metabolic enzymes like the UGTs. By simulating the binding modes and energies, researchers can predict why this compound interacts differently with certain UGT isoforms compared to its enantiomer. univ-biskra.dz

Furthermore, the development of machine learning (ML) and deep learning (DL) algorithms offers a data-driven approach to predict pharmacological properties. ucl.ac.uk These models can be trained on vast datasets encompassing chemical structures, experimental data, and clinical outcomes to identify complex, non-linear patterns. ucl.ac.uk For this compound, such models could be used to predict its binding affinity, metabolic stability, and even potential off-target effects based solely on its stereochemical structure. The integration of diverse data from public resources and high-throughput experiments can create holistic "systems pharmacology" models. ucl.ac.uk

Emerging techniques in computational chemistry also focus on molecular shape and surface properties. Methods applying Riemannian geometry can create unique mathematical descriptors of a molecule's surface, offering a novel way to quantify similarity and predict biological activity without the need for structural alignment. ncl.ac.uk Applying these surface-based descriptors to this compound could help in screening for new biological targets or understanding the basis of its stereospecific interactions.

Novel Synthetic Routes for Enhanced Enantiomeric Purity

The synthesis of enantiomerically pure compounds is a central goal in pharmaceutical chemistry. For this compound, future research is focused on developing novel synthetic and purification strategies that deliver high enantiomeric excess, improve yields, and enhance process safety and efficiency.

Other synthetic innovations include new reactions for creating the core benzodiazepine (B76468) structure. For instance, a novel acetoxylation reaction at the 3-position of the 1,4-benzodiazepine (B1214927) ring has been reported. researchgate.net This method uses an iodine catalyst with potassium peroxydisulfate (B1198043) as the oxidant to afford a 3-acetoxy intermediate, which is then selectively converted to the 3-hydroxy structure of lorazepam with very high purity (>99.8%). researchgate.net

Table 2: Comparison of Synthetic Methodologies for Lorazepam

| Method | Key Features | Reported Purity | Reference |

|---|---|---|---|

| Continuous Flow Synthesis | 5-step process, total residence time ~72.5 min, avoids P₂S₅. | >99% | acs.orgresearchgate.net |

To achieve high enantiomeric purity, asymmetric synthesis strategies and advanced separation techniques are essential. The "memory of chirality" is an emerging strategy in which the chirality of a starting material is retained through a process where the original stereocenter is destroyed and then recreated. vt.edu While explored for related proline-derived benzodiazepines, this concept could be adapted for the asymmetric synthesis of this compound. vt.edu For separation, chiral chromatography remains a cornerstone method, utilizing chiral columns and specific eluents to resolve racemic mixtures into pure enantiomers. google.com Furthermore, the application of experimental design methodologies, such as Design of Experiments (DoE), is becoming crucial for optimizing chiral separation techniques like capillary electrophoresis, ensuring robust and efficient determination of enantiomeric purity. nih.gov

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| (S)-Lorazepam |

| Lorazepam |

| Phosphorus pentasulfide |

| Potassium peroxydisulfate |

Q & A

Q. How to validate chromatographic methods for this compound in compliance with USP monographs?

-

Answer : Follow USP Identification A guidelines using infrared (IR) spectroscopy (197K) to confirm structural integrity. For assay validation, inject standard and sample solutions (100 µL) into an HPLC system, and calculate impurity percentages using the formula:

where and are standard/sample concentrations, and are peak responses .

Q. What neuroimaging techniques are optimal for studying this compound’s effects on steady-state auditory responses?

- Answer : Use magnetoencephalography (MEG) to measure 40 Hz auditory steady-state responses (ASSRs). Administer 1-2 mg Lorazepam orally, and compare placebo vs. drug conditions using permutation tests (N=1000 repetitions) for spectral power differences. Control for sedation via behavioral monitoring .

Data Interpretation Challenges

Q. How to address conflicting results on this compound’s impact on emotional memory consolidation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。